4-tert-Butyl-2-chlorophenol
Overview
Description
4-tert-Butyl-2-chlorophenol is a colorless liquid used in organic synthesis . It has a molecular formula of C10H13ClO and a molecular weight of 184.663 .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-tert-Butylphenol . In one method, the solution was cooled in an ice bath, and sulfuryl chloride was added dropwise over approximately 40 minutes. The solution turned yellow, then red, and was stirred at ambient temperature overnight. The solution was then concentrated and purified by vacuum distillation .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecule contains a total of 25 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical and Chemical Properties Analysis
This compound has a boiling point of 85-86 °C and a density of 1.099 g/cm3 . It is slightly soluble in chloroform and ethyl acetate . The compound is clear and colorless to pale yellow .Scientific Research Applications
1. Adsorption and Degradation Studies
Studies have shown the effectiveness of adsorption kinetics of chlorophenols, including compounds similar to 4-tert-Butyl-2-chlorophenol, in water treatment. The adsorption of these compounds onto granular activated carbon in the presence of ultrasound frequencies enhances both the rate and amount of adsorption, indicating a potential application in water purification technologies (Hamdaoui & Naffrechoux, 2009). Additionally, the photocatalytic degradation of chlorophenols using TiO2 under visible light offers another avenue for treating water contaminants (Kim & Choi, 2005).
2. Oxidation and Reaction Pathways
Research has explored the oxidation and degradation pathways of chlorophenols, including this compound. The use of advanced oxidation processes, like sulfate radicals generated from zero-valent iron and peroxydisulfate, shows high efficiency in degrading chlorophenols at ambient temperatures (Zhao et al., 2010). Moreover, the study of photoactivated periodate reactions with chlorophenols in acidic solutions has provided insights into their kinetics and mechanisms, expanding the understanding of chemical reactions in environmental applications (Chia, Tang, & Weavers, 2004).
3. Photocatalysis and Environmental Applications
The field of environmental science has seen significant applications of this compound in photocatalysis. Visible light-induced photocatalytic degradation using TiO2-based materials demonstrates the potential for removing chlorophenols from environmental samples. This research opens up possibilities for developing new methods for treating water and soil contaminants with greater efficiency (Hu, Li, & Fan, 2013).
4. Analytical Method Development
Advancements in analytical methods have also been noted, where new techniques for the fast chromogenic identification of phenolic pollutants, including chlorophenols, have been developed. This research is crucial in monitoring and managing environmental pollution (Li et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that phenolic compounds often interact with proteins and enzymes, altering their function and potentially leading to various biological effects .
Mode of Action
It is known that phenolic compounds can participate in reactions at the benzylic position . For instance, benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Phenolic compounds are known to interact with various biochemical pathways, often acting as antioxidants or enzyme inhibitors .
Pharmacokinetics
It is known that the compound has a molecular weight of 18466 , which may influence its absorption and distribution. The compound’s LogP value is 3.34310 , indicating its lipophilicity, which could affect its absorption and distribution within the body.
Result of Action
Phenolic compounds are known to have various biological effects, often related to their antioxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Butyl-2-chlorophenol. For instance, the compound’s storage temperature is recommended to be in a sealed, dry, room temperature environment . Furthermore, the compound’s stability and efficacy could potentially be influenced by factors such as pH, presence of other chemicals, and specific conditions of the biological environment .
Properties
IUPAC Name |
4-tert-butyl-2-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLINSMUYJWPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059164 | |
Record name | Phenol, 2-chloro-4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-28-2 | |
Record name | 4-tert-Butyl-2-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-2-chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-2-chlorophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8464 | |
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Record name | Phenol, 2-chloro-4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-chloro-4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-2-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-TERT-BUTYL-2-CHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAP5L8U19Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-tert-butyl-2-chlorophenol relevant to pesticide exposure?
A1: this compound serves as a specific biomarker for exposure to certain organophosphate pesticides (OPPs). [] While traditional OPP biomonitoring relies on measuring dialkyl phosphates in urine, this method lacks specificity for individual OPP agents. This compound, being a phenolic metabolite of specific OPPs like crufomate, provides a more targeted approach to assess exposure. []
Q2: Can you describe the metabolism of crufomate in relation to this compound?
A2: Research using rat intestinal models demonstrates that crufomate undergoes metabolic breakdown, leading to the formation of this compound as a metabolite. [, ] This biotransformation process involves enzymatic reactions within the intestine, highlighting the role of metabolism in generating specific biomarkers.
Q3: What analytical techniques are used to detect and quantify this compound in biological samples?
A3: A multicomponent analytical procedure utilizing Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) has been developed to simultaneously quantify various phenolic metabolites, including this compound, in human urine samples. [] This method offers high sensitivity and specificity for biomonitoring purposes.
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